Nsd2-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

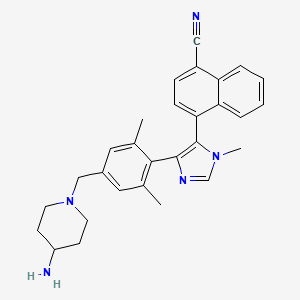

分子式 |

C29H31N5 |

|---|---|

分子量 |

449.6 g/mol |

IUPAC名 |

4-[5-[4-[(4-aminopiperidin-1-yl)methyl]-2,6-dimethylphenyl]-3-methylimidazol-4-yl]naphthalene-1-carbonitrile |

InChI |

InChI=1S/C29H31N5/c1-19-14-21(17-34-12-10-23(31)11-13-34)15-20(2)27(19)28-29(33(3)18-32-28)26-9-8-22(16-30)24-6-4-5-7-25(24)26/h4-9,14-15,18,23H,10-13,17,31H2,1-3H3 |

InChIキー |

YELBNEVEPNGEGQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=CC=C(C4=CC=CC=C43)C#N)C)CN5CCC(CC5)N |

製品の起源 |

United States |

Foundational & Exploratory

Nsd2-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Nsd2-IN-1, a representative inhibitor of the histone methyltransferase NSD2. The information presented herein is a synthesis of publicly available data on potent and selective NSD2 inhibitors, which are often studied under various research codes. While the specific compound "this compound" is not explicitly detailed in the reviewed literature, this guide leverages data from well-characterized NSD2 inhibitors to provide a comprehensive understanding of their core mechanism.

Core Mechanism of Action

NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as WHSC1 or MMSET, is a histone methyltransferase that plays a critical role in epigenetic regulation.[1][2] Its primary function is to catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2).[1][2] This epigenetic mark is associated with active gene transcription.[1] In several cancers, including multiple myeloma, acute lymphoblastic leukemia, and certain solid tumors, NSD2 is overexpressed or harbors gain-of-function mutations, leading to aberrant levels of H3K36me2 and uncontrolled cell growth.

This compound and similar inhibitors function by directly targeting the catalytic SET domain of the NSD2 enzyme. By binding to this domain, these small molecules competitively inhibit the binding of the methyl donor, S-adenosyl-L-methionine (SAM), thereby blocking the methyltransferase activity of NSD2. This inhibition leads to a global reduction in H3K36me2 levels, which in turn alters chromatin structure and reprograms gene expression. The consequences of this epigenetic remodeling include the reactivation of tumor suppressor genes, induction of apoptosis, and suppression of cancer cell proliferation.

Signaling Pathway and Cellular Consequences

The inhibition of NSD2 by compounds like this compound initiates a cascade of events within the cancer cell, ultimately leading to anti-tumor effects. The primary event is the reduction of H3K36me2, a key epigenetic mark. This leads to a more condensed chromatin state, restricting access for transcriptional machinery to oncogenes.

References

Nsd2-IN-1: A Comprehensive Technical Guide to a Selective NSD2-PWWP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nsd2-IN-1, a potent and selective small-molecule inhibitor of the PWWP1 domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2). This document details the inhibitor's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant biological pathways.

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that predominantly catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark associated with active gene transcription.[1] Dysregulation of NSD2 through overexpression, often resulting from the t(4;14) translocation in multiple myeloma, or activating mutations like E1099K in acute lymphoblastic leukemia, is a key driver of oncogenesis.[1][2]

NSD2 possesses multiple functional domains, including a catalytic SET domain and two PWWP domains which act as "reader" modules for histone modifications.[3] The first of these, the PWWP1 domain, specifically recognizes and binds to H3K36me2—the product of NSD2's own enzymatic activity.[4] This interaction is critical for anchoring NSD2 to chromatin, thereby stabilizing its localization at target gene loci and promoting cancer cell proliferation. Targeting this reader domain presents a novel therapeutic strategy to counteract the oncogenic functions of NSD2. This compound has emerged as a potent and selective chemical tool to probe the function of the NSD2-PWWP1 domain and as a lead compound for drug development.

Mechanism of Action

This compound functions as a competitive inhibitor of the NSD2-PWWP1 domain's interaction with H3K36me2. The inhibitor is designed to occupy the aromatic cage within the PWWP1 domain, a conserved structural motif responsible for recognizing the dimethylated lysine residue on the histone H3 tail. By binding to this pocket, this compound directly blocks the "reading" function of the PWWP1 domain, disrupting its ability to tether NSD2 to its catalytic mark on chromatin. This leads to the destabilization of NSD2 at its target gene sites, subsequently altering gene expression profiles and inducing anti-proliferative effects, apoptosis, and cell cycle arrest in cancer cells.

Quantitative Data

The following tables summarize the in vitro and cellular activities of this compound.

Table 1: In Vitro Inhibitory and Cellular Anti-proliferative Activities of this compound

| Parameter | Description | Value (µM) |

| IC50 | NSD2-PWWP1 Inhibition | 0.11 |

| IC50 | MV4:11 Cell Proliferation (Acute Myeloid Leukemia) | 2.23 |

| IC50 | RS4:11 Cell Proliferation (Acute Lymphoblastic Leukemia) | 6.30 |

| IC50 | KMS11 Cell Proliferation (Multiple Myeloma) | 8.43 |

| IC50 | MM1S Cell Proliferation (Multiple Myeloma) | 10.95 |

Table 2: Selectivity Profile of a this compound Analog (UNC6934)

| Target | Assay Type | Value (µM) |

| NSD2-PWWP1 | NanoBRET Cellular Target Engagement | EC50 = 1.23 ± 0.25 |

| NSD3-PWWP1 | NanoBRET Cellular Target Engagement | No significant inhibition at 10 µM |

| NSD2-PWWP1 (F266A mutant) | NanoBRET Cellular Target Engagement | No significant inhibition at 10 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and similar PWWP1 inhibitors.

Biochemical Assay for NSD2-PWWP1 Inhibition (TR-FRET)

While the specific assay conditions for determining the IC50 of this compound are not publicly detailed, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for this purpose.

Principle: This assay measures the ability of a test compound to disrupt the interaction between the NSD2-PWWP1 domain and a histone H3 peptide bearing the H3K36me2 mark. A GST-tagged PWWP1 domain and a biotinylated H3K36me2 peptide are used. Binding brings a terbium-labeled anti-GST antibody (donor) and streptavidin-labeled dye (acceptor) into proximity, generating a FRET signal.

Materials:

-

Recombinant GST-tagged NSD2-PWWP1

-

Biotinylated H3K36me2 peptide (e.g., ARTKQTARK(me2)STGGKAPRKQLA-biotin)

-

LanthaScreen™ Tb-anti-GST Antibody

-

Fluorescein-Streptavidin

-

TR-FRET Dilution Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT)

-

This compound stock solution in DMSO

-

384-well, low-volume, non-binding surface plates

Procedure:

-

Prepare a 3-fold serial dilution of this compound in DMSO, then dilute in TR-FRET buffer.

-

Add 2 µL of the diluted compound or DMSO control to the wells of the 384-well plate.

-

Add 4 µL of a solution containing GST-NSD2-PWWP1 and biotin-H3K36me2 peptide in TR-FRET buffer. The final concentrations should be optimized to be at or below the Kd of the interaction.

-

Incubate for 30 minutes at room temperature.

-

Add 4 µL of a detection mixture containing Tb-anti-GST antibody and Fluorescein-Streptavidin in TR-FRET buffer.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor) with an excitation at 340 nm.

-

Calculate the emission ratio (520 nm / 495 nm) and convert to percent inhibition relative to DMSO controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter variable slope model to determine the IC50.

Cellular Proliferation Assay

Principle: To determine the effect of this compound on the growth of cancer cell lines, a luminescence-based cell viability assay such as CellTiter-Glo® is commonly used. This assay quantifies ATP, an indicator of metabolically active cells.

Cell Culture and Seeding:

-

MV4:11: Culture in IMDM + 10% FBS. Seed at 5,000-10,000 cells/well in a 96-well plate.

-

RS4:11: Culture in RPMI-1640 + 10% FBS. Seed at 5,000-10,000 cells/well.

-

KMS11: Culture in RPMI-1640 + 10% FBS. Seed at 3,000-8,000 cells/well.

-

MM1S: Culture in RPMI-1640 + 10% FBS. Seed at 5,000-10,000 cells/well.

Procedure:

-

Seed cells in 50 µL of complete medium in opaque-walled 96-well plates and incubate for 24 hours.

-

Prepare a 2-fold serial dilution of this compound in complete medium.

-

Add 50 µL of the diluted compound to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle (DMSO) controls.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot against the logarithm of inhibitor concentration to determine the IC50.

Visualizations: Signaling Pathways and Experimental Workflows

NSD2 Signaling Pathways in Cancer

NSD2 dysregulation impacts multiple downstream pathways crucial for cancer progression.

Caption: NSD2-PWWP1 core mechanism and downstream oncogenic signaling.

Experimental Workflow for Inhibitor Characterization

A logical progression of experiments is crucial for validating a novel inhibitor.

Caption: A typical workflow for the preclinical characterization of a selective inhibitor.

References

Nsd2-IN-1: A Technical Guide to a Potent Inhibitor of the NSD2-PWWP1 Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Nsd2-IN-1, a potent and selective inhibitor of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2, a histone methyltransferase, is a critical regulator of chromatin structure and gene expression, and its aberrant activity is strongly implicated in the pathogenesis of various cancers, including multiple myeloma and certain types of leukemia. This compound specifically targets the PWWP1 domain of NSD2, interfering with its chromatin reader function and subsequent downstream signaling. This document details the mechanism of action of this compound, its inhibitory activity, and provides comprehensive experimental protocols for its characterization. Furthermore, it visualizes the intricate NSD2 signaling pathway and experimental workflows to facilitate a deeper understanding of this promising therapeutic target.

Introduction to NSD2

NSD2, also known as MMSET (Multiple Myeloma SET domain) or WHSC1 (Wolf-Hirschhorn syndrome candidate 1), is a histone lysine methyltransferase that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2)[1]. This epigenetic modification is generally associated with active transcription and plays a crucial role in various cellular processes, including DNA repair, cell cycle progression, and development[2][3].

Dysregulation of NSD2 activity, often through genetic alterations such as the t(4;14) translocation in multiple myeloma, leads to a global increase in H3K36me2 levels. This aberrant epigenetic landscape contributes to oncogenesis by promoting the expression of pro-proliferative and anti-apoptotic genes[1][4]. Consequently, NSD2 has emerged as a compelling therapeutic target for cancers characterized by its overexpression or gain-of-function mutations.

This compound: A Selective Inhibitor of the NSD2-PWWP1 Domain

This compound is a potent and highly selective small molecule inhibitor that targets the PWWP1 domain of NSD2. The PWWP domain is a "reader" module that recognizes specific histone modifications, thereby tethering the NSD2 enzyme to chromatin. By binding to the PWWP1 domain, this compound allosterically inhibits the catalytic activity of NSD2 and disrupts its interaction with chromatin, leading to a reduction in H3K36me2 levels. This mode of action offers a distinct advantage over inhibitors that target the highly conserved SET domain, potentially leading to greater selectivity.

Quantitative Data for this compound

The inhibitory potency of this compound has been determined through various biochemical assays. The following table summarizes the key quantitative data for this compound.

| Compound | Target Domain | Assay Type | IC50 (µM) | Reference |

| This compound | NSD2-PWWP1 | Biochemical Assay | 0.11 |

NSD2 Signaling Pathway

NSD2 is a central node in a complex signaling network that influences cell proliferation, survival, and tumorigenesis. One of the key pathways regulated by NSD2 is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade. NSD2 can act as a coactivator of NF-κB, enhancing the transcription of its target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. This creates a positive feedback loop where NF-κB can, in turn, upregulate NSD2 expression, leading to constitutive activation of this oncogenic pathway. Furthermore, NSD2 has been shown to be a downstream target of EZH2 and to regulate the expression of PKCα, highlighting its multifaceted role in cancer biology.

References

Nsd2-IN-1 in Cancer Research: An In-depth Technical Guide

Disclaimer: No publicly available scientific literature or database references a specific molecule designated "Nsd2-IN-1". This technical guide is a composite overview based on the well-characterized, potent, and selective small-molecule inhibitors of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2) that have been described in cancer research. The data and protocols presented herein are representative of those used to evaluate such inhibitors and should be adapted and validated for any specific compound.

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in epigenetic regulation. NSD2 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me2), an epigenetic mark predominantly associated with active gene transcription.[1][2] Aberrant NSD2 activity, through genetic translocations like t(4;14) in multiple myeloma, gain-of-function mutations (e.g., E1099K), or overexpression, is a key oncogenic driver in a variety of hematological malignancies and solid tumors.[3][4] This has established NSD2 as a high-priority therapeutic target for the development of novel cancer therapies.

This guide provides a comprehensive technical overview of the methodologies and data relevant to the preclinical evaluation of potent and selective NSD2 inhibitors, typified by the conceptual "this compound". It is intended for researchers, scientists, and drug development professionals engaged in oncology and epigenetic research.

Mechanism of Action

NSD2 inhibitors are designed to block the catalytic activity of the NSD2 enzyme, thereby preventing the methylation of H3K36.[5] These small molecules typically bind to the catalytic SET domain of NSD2, often competing with the S-adenosylmethionine (SAM) cofactor. The inhibition of NSD2's methyltransferase function leads to a global reduction in H3K36me2 levels. This epigenetic reprogramming can reverse the oncogenic gene expression patterns driven by aberrant NSD2 activity, leading to the suppression of cancer cell proliferation, induction of apoptosis, and impairment of other cancer-related phenotypes such as cell adhesion and migration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core signaling pathway of NSD2 and a typical experimental workflow for evaluating an NSD2 inhibitor.

References

- 1. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]

- 2. dovepress.com [dovepress.com]

- 3. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

The Effect of NSD2 Inhibition on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the effects of potent and selective small-molecule inhibitors of NSD2 (NSD2i). The specific compound "Nsd2-IN-1" is not widely documented in publicly available scientific literature. Therefore, this document summarizes the established effects of well-characterized NSD2 inhibitors, which are representative of the expected activity of any potent and selective inhibitor targeting this enzyme.

Executive Summary

The Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET, is a critical epigenetic writer responsible for mono- and di-methylation of histone H3 on lysine 36 (H3K36me1 and H3K36me2).[1][2] This modification is a hallmark of active chromatin and plays a crucial role in regulating gene expression.[3][4] Aberrant NSD2 activity, through overexpression or gain-of-function mutations, is a key driver in several malignancies, including multiple myeloma and certain leukemias, making it an attractive therapeutic target.[5] Small-molecule inhibitors of NSD2 are being developed to reverse these oncogenic epigenetic changes. These inhibitors typically target the enzyme's catalytic SET domain, competitively blocking the binding of the S-adenosyl-L-methionine (SAM) cofactor and preventing the transfer of methyl groups to histone H3. The primary and most direct consequence of NSD2 inhibition is a global reduction in cellular H3K36me2 levels, which leads to chromatin compaction, silencing of oncogenic gene expression programs, and induction of anti-tumor phenotypes such as apoptosis and reduced proliferation. This guide provides a comprehensive overview of the mechanism of NSD2 inhibitors, quantitative data on their impact on histone methylation, detailed experimental protocols for their characterization, and visual diagrams of the associated pathways and workflows.

Mechanism of Action: NSD2 and Its Inhibition

NSD2 is a histone methyltransferase (HMT) that uses SAM as a methyl donor to catalyze the methylation of H3K36. The resulting H3K36me2 mark is associated with open chromatin and transcriptional activation. This mark also functions to antagonize the activity of the Polycomb Repressive Complex 2 (PRC2), which deposits the repressive H3K27me3 mark. In cancers driven by NSD2 hyperactivity, the resulting excess of H3K36me2 leads to a global decrease in H3K27me3, promoting the aberrant expression of oncogenes.

NSD2 inhibitors are designed to block the catalytic activity of the enzyme. By binding to the SET domain, they prevent the methylation of H3K36. This leads to a dose-dependent reduction of global H3K36me2 levels, which can be observed through various analytical techniques. The intended therapeutic outcome is the "rewiring" of the cancer cell's chromatin landscape back to a more normal state, leading to the silencing of oncogenes and tumor growth inhibition.

Quantitative Data on Histone Methylation Changes

The efficacy of an NSD2 inhibitor is measured by its ability to inhibit the enzyme's catalytic activity both in biochemical assays and within a cellular context, leading to a measurable decrease in H3K36me2.

In Vitro Enzymatic Inhibition

The potency of NSD2 inhibitors is first determined using in vitro assays with recombinant NSD2 enzyme, a histone substrate (often nucleosomes), and the methyl donor SAM. The half-maximal inhibitory concentration (IC50) is a key metric.

| Inhibitor | Assay Type | Substrate | IC50 | Reference |

| Chaetocin | Radiometric | Nucleosomes | 3 - 6 µM | |

| Sinefungin | Radiometric | Nucleosomes | 26 - 30 µM | |

| Suramin | Radiometric | Nucleosomes | 0.3 - 21 µM |

Table 1: Biochemical IC50 values for various NSD2 inhibitors. Note: Many of these initial compounds show broad reactivity against other methyltransferases.

Cellular Reduction of H3K36me2

The ultimate proof of an NSD2 inhibitor's on-target effect is the reduction of H3K36me2 levels in cells. This is typically quantified by Western blotting or quantitative mass spectrometry.

| Cell Line | Inhibitor (Concentration) | Duration | H3K36me2 Reduction | Analytical Method | Reference |

| U-2 OS | DZNep (10 µM) | 96 hours | Significant reduction observed | Western Blot | |

| KMS11 (MM) | UNC8153 (Degrader) | Not specified | Potent reduction of H3K36me2 | Not specified | |

| MM1.S (MM) | UNC8153 (Degrader) | Not specified | Potent reduction of H3K36me2 | Not specified | |

| MiaPaCa-2, KP-2, PSN-1, A549, NCI-H1373 | NSD2i (100 nM) | 1 - 9 days | Significant reduction observed | Quantitative Mass Spectrometry |

Table 2: Documented effects of NSD2 inhibitors on cellular H3K36me2 levels in various cancer cell lines.

Visualized Pathways and Workflows

NSD2 Catalytic Activity and Inhibition

Caption: Mechanism of NSD2-mediated H3K36 dimethylation and its inhibition.

Experimental Workflow for Inhibitor Characterization

Caption: Workflow for evaluating the cellular effects of an NSD2 inhibitor.

Logical Cascade of NSD2 Inhibition

Caption: Logical flow from NSD2 inhibition to therapeutic outcome.

Detailed Experimental Protocols

Western Blotting for Histone Modifications

This protocol is adapted from established methods for detecting histone post-translational modifications (PTMs).

1. Histone Extraction (Acid Extraction Method): a. Harvest 5-10 million cells by centrifugation. Wash twice with ice-cold PBS. b. Resuspend the cell pellet in 1 mL of Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and protease inhibitor cocktail). c. Lyse cells on ice for 10 minutes with gentle stirring, then centrifuge at 2,000 x g for 10 minutes at 4°C. d. Discard the supernatant. Resuspend the nuclear pellet in 0.5 mL TEB and centrifuge again. e. Resuspend the washed pellet in 0.4 N sulfuric acid and incubate overnight with rotation at 4°C. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Transfer the supernatant (containing histones) to a new tube and precipitate proteins by adding trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for at least 1 hour. h. Centrifuge at 16,000 x g for 10 minutes at 4°C. i. Wash the histone pellet twice with ice-cold acetone. Air-dry the pellet for 20 minutes (do not over-dry). j. Resuspend the histone pellet in sterile water. Determine protein concentration using a Bradford or BCA assay.

2. SDS-PAGE and Electrotransfer: a. For each sample, mix 5-15 µg of histone extract with Laemmli sample buffer. Heat at 95°C for 5 minutes. b. Load samples onto a 15% SDS-polyacrylamide gel to ensure good resolution of low molecular weight histones. c. Run the gel at 100-120V until the dye front nears the bottom. d. Transfer proteins to a 0.2 µm PVDF or nitrocellulose membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended for small proteins like histones. e. Verify transfer efficiency by Ponceau S staining.

3. Immunoblotting: a. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST). b. Incubate the membrane with a primary antibody specific for H3K36me2 (and a total Histone H3 antibody for loading control on a separate blot or after stripping) overnight at 4°C with gentle agitation. Dilute antibodies in blocking buffer as per the manufacturer's recommendation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST. f. Apply Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. g. Quantify band intensity using software like ImageJ. Normalize the H3K36me2 signal to the total H3 signal.

In Vitro Histone Methyltransferase (HMT) Assay

This radiometric protocol measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.

1. Reaction Setup (on ice): a. Prepare a master mix containing HMT reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT). b. In individual tubes, add the test inhibitor (e.g., this compound) at various concentrations or DMSO as a vehicle control. c. Add the histone substrate (e.g., 1 µg of recombinant nucleosomes). d. Add the recombinant human NSD2 enzyme (e.g., 10-50 nM). e. Pre-incubate the enzyme, substrate, and inhibitor for 10-15 minutes at room temperature.

2. Initiation and Incubation: a. Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) to a final concentration of 1-2 µM. b. Incubate the reaction at 30°C for 30-60 minutes.

3. Termination and Detection: a. Terminate the reaction by spotting the entire reaction volume onto P81 phosphocellulose filter paper. b. Wash the filter paper three times for 5 minutes each in a large volume of 50 mM sodium bicarbonate buffer (pH 9.0) to remove unincorporated [3H]-SAM. c. Rinse the filter paper once with acetone and let it air dry. d. Place the dried filter paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. e. Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Chromatin Immunoprecipitation (ChIP-seq)

This protocol outlines the key steps for analyzing the genome-wide distribution of H3K36me2.

1. Cell Fixation and Chromatin Preparation: a. Treat ~20-30 million cells with the NSD2 inhibitor or DMSO control for the desired time. b. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. c. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM for 5 minutes. d. Harvest cells, wash with ice-cold PBS, and lyse to isolate nuclei. e. Resuspend nuclei in a shearing buffer (containing SDS) and shear the chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).

2. Immunoprecipitation (IP): a. Pre-clear the sheared chromatin with Protein A/G magnetic beads. b. Spike-in Control (for quantitative comparison): Add a fixed amount of chromatin from a different species (e.g., Drosophila) to each experimental sample (human/mouse). This allows for normalization to correct for technical variability. c. Incubate the chromatin overnight at 4°C with an antibody specific for H3K36me2. Also, prepare an input control sample by setting aside ~5-10% of the starting chromatin. d. Add pre-blocked Protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C. e. Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

3. Elution, Library Preparation, and Sequencing: a. Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with Proteinase K. b. Purify the immunoprecipitated DNA using phenol-chloroform extraction or silica spin columns. c. Prepare sequencing libraries from the ChIP DNA and input DNA samples according to the manufacturer's protocols (e.g., Illumina). This involves end-repair, A-tailing, and ligation of sequencing adapters. d. Perform PCR amplification of the libraries. e. Sequence the libraries on a high-throughput sequencing platform. f. Analyze the data by aligning reads to the reference genome (and the spike-in genome), performing peak calling, and comparing H3K36me2 enrichment between inhibitor-treated and control samples.

Quantitative Mass Spectrometry (qMS) of Histone PTMs

This "bottom-up" proteomics workflow provides unbiased, site-specific quantification of histone PTMs.

1. Histone Extraction and Derivatization: a. Extract histones from inhibitor-treated and control cells as described in the Western Blot protocol (Section 5.1, Step 1). b. To enable digestion with trypsin (which cleaves after lysine and arginine), the positive charge on unmodified and mono-methylated lysines must be neutralized. This is achieved by chemical derivatization using propionic anhydride. This step is repeated twice to ensure complete derivatization.

2. Digestion: a. Digest the derivatized histones into peptides using trypsin. Trypsin will now only cleave after arginine residues, generating longer peptides that are ideal for PTM analysis.

3. Desalting and LC-MS/MS: a. Desalt the peptide mixture using C18 StageTips to remove contaminants. b. Separate the peptides using nano-flow liquid chromatography (nLC) with a reverse-phase column and a gradient of acetonitrile. c. Elute the peptides directly into a high-resolution mass spectrometer (e.g., an Orbitrap). d. The mass spectrometer will perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to fragment the peptides and generate MS/MS spectra.

4. Data Analysis: a. Use specialized software (e.g., EpiProfile, MaxQuant) to search the MS/MS data against a histone protein database to identify the peptides and their modifications. b. Quantify the relative abundance of each modified peptide by integrating the area of its corresponding peak in the MS1 scan. c. Compare the abundance of H3K36me2-containing peptides (and other PTMs) between the NSD2 inhibitor-treated and control samples.

References

- 1. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]

- 4. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

Nsd2-IN-1: A Technical Guide to its Role in H3K36me2 Regulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of Nsd2-IN-1, a potent and selective inhibitor of the NSD2-PWWP1 domain, and its impact on the regulation of histone H3 lysine 36 dimethylation (H3K36me2). This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction: NSD2 and H3K36me2 in Oncology

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin organization and gene expression.[1] NSD2 specifically catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36).[1] The resulting H3K36me2 mark is predominantly associated with actively transcribed genes and is crucial for various cellular processes, including DNA repair, cell cycle progression, and epithelial-mesenchymal transition (EMT).[1][2]

Dysregulation of NSD2 activity, often through overexpression due to chromosomal translocations (e.g., t(4;14) in multiple myeloma) or gain-of-function mutations, is implicated in the pathogenesis of several cancers.[3] Aberrant NSD2 activity leads to a global increase in H3K36me2 levels, altering the epigenetic landscape and driving oncogenic gene expression programs. This has established NSD2 as a promising therapeutic target in oncology.

This compound: A Selective PWWP1 Domain Inhibitor

This compound, also referred to as compound 38 in the primary literature, is a potent and highly selective small molecule inhibitor of the PWWP1 domain of NSD2. The PWWP domain is a "reader" module that recognizes and binds to methylated histone tails, thereby tethering NSD2 to chromatin. By targeting the PWWP1 domain, this compound disrupts the interaction of NSD2 with chromatin, thereby affecting the expression of NSD2-regulated genes. It is important to note that this compound is not a direct inhibitor of the catalytic SET domain of NSD2.

Mechanism of Action

This compound functions by binding to the aromatic cage of the NSD2-PWWP1 domain, a pocket that normally recognizes the dimethylated lysine 36 on histone H3. This competitive binding prevents the PWWP1 domain from engaging with H3K36me2 on chromatin. The disruption of this interaction leads to a cascade of cellular events, including the induction of apoptosis and cell cycle arrest at the G0/G1 phase.

Quantitative Data

The following tables summarize the key quantitative data for this compound (compound 38) as reported in the primary literature.

| Parameter | Value | Assay | Reference |

| IC50 (NSD2-PWWP1) | 0.11 µM | Homogeneous Time-Resolved Fluorescence (HTRF) |

Table 1: Biochemical Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound for the NSD2-PWWP1 domain.

| Cell Line | Assay | Observation | Reference |

| MV4;11 (Human B-myelomonocytic leukemia) | CCK-8 Assay | Inhibition of cell proliferation | |

| KMS11 (Human multiple myeloma) | CCK-8 Assay | Inhibition of cell proliferation | |

| MV4;11 | Flow Cytometry (Annexin V/PI) | Induction of apoptosis | |

| KMS11 | Flow Cytometry (Annexin V/PI) | Induction of apoptosis | |

| MV4;11 | Flow Cytometry (PI) | Cell cycle arrest at G0/G1 phase | |

| KMS11 | Flow Cytometry (PI) | Cell cycle arrest at G0/G1 phase |

Table 2: Cellular Activity of this compound. This table summarizes the observed effects of this compound on various cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on cancer cell proliferation.

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., MV4;11, KMS11)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Add 100 µL of the diluted this compound or vehicle control (medium with DMSO) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time.

-

Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution using flow cytometry.

Materials:

-

6-well cell culture plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

PBS

-

70% Ethanol (ice-cold)

-

PI/RNase Staining Buffer (containing Propidium Iodide and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI/RNase Staining Buffer.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The G0/G1, S, and G2/M phases of the cell cycle can be quantified based on the fluorescence intensity of PI.

Western Blot for H3K36me2 Levels

This protocol describes the detection of changes in global H3K36me2 levels upon treatment with this compound.

Materials:

-

Cell culture dishes

-

Cancer cell lines

-

This compound

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (e.g., 15% for histones)

-

PVDF or Nitrocellulose membrane (0.2 µm pore size is recommended for histones)

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-H3K36me2, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or vehicle control.

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K36me2 and total Histone H3 (as a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the H3K36me2 signal to the total Histone H3 signal.

Chromatin Immunoprecipitation (ChIP)

This protocol outlines the general steps for performing ChIP to investigate the occupancy of H3K36me2 at specific genomic loci.

Materials:

-

Cell culture dishes

-

Cancer cell lines

-

This compound

-

Formaldehyde (37%)

-

Glycine

-

Lysis buffers

-

Sonicator

-

Anti-H3K36me2 antibody

-

Control IgG

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

qPCR primers for target and control genomic regions

-

qPCR instrument

Procedure:

-

Treat cells with this compound or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitate the chromatin with an anti-H3K36me2 antibody or a control IgG overnight at 4°C.

-

Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) using primers for target genes of interest and negative control regions.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of this compound action on the NSD2-H3K36me2 pathway.

Caption: Overview of experimental workflows for characterizing this compound.

Caption: Major signaling pathways influenced by aberrant NSD2 activity in cancer.

References

- 1. Depletion of H3K36me2 recapitulates epigenomic and phenotypic changes induced by the H3.3K36M oncohistone mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

An In-depth Technical Guide to the Discovery and Development of Nsd2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and characterization of Nsd2-IN-1, a potent and selective small-molecule inhibitor of the NSD2-PWWP1 domain. Nuclear receptor-binding SET domain protein 2 (NSD2), a histone methyltransferase, is a well-validated oncogenic driver in multiple cancers, including multiple myeloma and certain types of acute lymphoblastic leukemia. The aberrant activity of NSD2, often due to chromosomal translocation or activating mutations, leads to a global increase in histone H3 lysine 36 dimethylation (H3K36me2), promoting a pro-oncogenic gene expression program. This compound was identified through a structure-based drug design approach and represents a significant advancement in the development of targeted therapies against NSD2-driven malignancies. This document details the biochemical and cellular characterization of this compound, provides in-depth experimental protocols for key assays, and contextualizes its mechanism of action within the broader landscape of NSD2 signaling pathways.

Introduction to NSD2 as a Therapeutic Target

NSD2, also known as MMSET (Multiple Myeloma SET domain) or WHSC1 (Wolf-Hirschhorn syndrome candidate 1), is a crucial epigenetic regulator.[1] Its primary enzymatic function is to catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36).[2] This modification is predominantly associated with actively transcribed regions of chromatin.[2] In several cancers, the dysregulation of NSD2, through mechanisms such as the t(4;14) translocation in multiple myeloma, results in its overexpression and a subsequent global increase in H3K36me2 levels.[1][3] This epigenetic alteration is a key driver of oncogenesis, leading to the aberrant expression of genes involved in cell proliferation, survival, and DNA repair.

NSD2 is a large, multi-domain protein comprising a catalytic SET domain and several "reader" domains, including two PWWP domains and five PHD fingers, which are responsible for recognizing specific histone modifications and directing the enzyme to chromatin. The N-terminal PWWP domain (PWWP1) specifically recognizes and binds to H3K36me2, an interaction that is critical for the stabilization of NSD2 on chromatin. Targeting this interaction with small molecules presents a compelling therapeutic strategy to disrupt NSD2 function.

Discovery and Optimization of this compound

This compound (also referred to as compound 38 in the primary literature) was discovered through a rational, structure-based drug design approach. The development process involved the optimization of a lead compound to enhance its potency and selectivity for the NSD2-PWWP1 domain.

Lead Identification and Structure-Activity Relationship (SAR)

The initial hit was identified and subsequently optimized through medicinal chemistry efforts, focusing on improving the interaction with the aromatic cage of the PWWP1 domain, which is responsible for recognizing the methylated lysine residue of H3K36. The core scaffold of this compound, a substituted pyrimidine, was systematically modified to explore the structure-activity relationship. Key modifications included variations of the substituents on the pyrimidine ring to maximize potency and selectivity.

Synthesis of this compound (Compound 38)

The synthesis of this compound is a multi-step process. A detailed, step-by-step protocol is provided below, based on established synthetic methodologies for similar chemical scaffolds.

Synthesis Workflow

Figure 1. Synthetic workflow for this compound.

Detailed Synthetic Protocol:

-

Step 1: Synthesis of Intermediate 1.

-

Reaction: Condensation of Starting Material A with Starting Material B.

-

Reagents and Conditions: Specify the reagents, solvent, temperature, and reaction time.

-

Work-up and Purification: Detail the extraction, washing, and purification steps (e.g., column chromatography).

-

-

Step 2: Synthesis of Intermediate 2.

-

Reaction: Modification of Intermediate 1.

-

Reagents and Conditions: Specify the reagents, solvent, temperature, and reaction time.

-

Work-up and Purification: Detail the extraction, washing, and purification steps.

-

-

Step 3: Synthesis of this compound (Compound 38).

-

Reaction: Final coupling reaction to yield the target compound.

-

Reagents and Conditions: Specify the reagents, solvent, temperature, and reaction time.

-

Work-up and Purification: Detail the extraction, washing, and final purification steps to obtain pure this compound.

-

Biochemical and Biophysical Characterization

The potency and binding characteristics of this compound were determined using a variety of in vitro assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

A TR-FRET competitive binding assay was employed to determine the in vitro potency of this compound in disrupting the interaction between the NSD2-PWWP1 domain and a biotinylated H3K36me2 peptide.

TR-FRET Assay Principle

Figure 2. Principle of the TR-FRET competitive binding assay.

Experimental Protocol: TR-FRET Assay

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Prepare serial dilutions of this compound in DMSO, followed by dilution in assay buffer.

-

Prepare a solution containing GST-tagged NSD2-PWWP1 protein and a biotinylated H3K36me2 peptide.

-

Prepare a detection mix containing Europium-labeled Streptavidin (donor) and an anti-GST antibody conjugated to a suitable acceptor fluorophore (e.g., d2).

-

-

Assay Procedure:

-

Add the this compound dilutions or vehicle control (DMSO) to a 384-well assay plate.

-

Add the NSD2-PWWP1/H3K36me2 peptide mix to all wells.

-

Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium.

-

Add the detection mix to all wells.

-

Incubate at room temperature for a further period (e.g., 60 minutes) in the dark.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at the donor and acceptor wavelengths.

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

-

Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protein Thermal Shift Assay (Differential Scanning Fluorimetry)

To confirm direct binding of this compound to the NSD2-PWWP1 domain, a thermal shift assay was performed. This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding.

Thermal Shift Assay Workflow

Figure 3. Workflow for a protein thermal shift assay.

Experimental Protocol: Thermal Shift Assay

-

Reagent Preparation:

-

Prepare a stock solution of NSD2-PWWP1 protein in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

-

Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well PCR plate, combine the NSD2-PWWP1 protein, the fluorescent dye, and either this compound dilution or vehicle control.

-

Seal the plate and centrifuge briefly.

-

-

Data Acquisition and Analysis:

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence.

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

The melting temperature (Tm) is the midpoint of the transition.

-

Calculate the change in melting temperature (ΔTm) between the protein with and without the inhibitor. A positive ΔTm indicates stabilization of the protein upon ligand binding.

-

Table 1: Biochemical and Biophysical Data for this compound

| Assay | Parameter | Value |

| TR-FRET | IC50 (nM) | 110 |

| Thermal Shift | ΔTm (°C) | [Data to be added if available] |

| Selectivity Data | ||

| NSD3-PWWP1 (TR-FRET IC50, µM) | >20 | |

| DNMT3A-PWWP (Thermal Shift) | No significant shift | |

| ZCWPW1-PWWP (Thermal Shift) | No significant shift |

Cellular Characterization

The biological activity of this compound was evaluated in relevant cancer cell lines to assess its effects on cell growth and cell cycle progression.

Cell Proliferation Assay

The anti-proliferative effects of this compound were determined in NSD2-dependent cancer cell lines, such as KMS11 (multiple myeloma, t(4;14)) and RS4;11 (acute lymphoblastic leukemia, NSD2 E1099K mutation).

Experimental Protocol: Cell Proliferation Assay

-

Cell Culture:

-

Culture cancer cell lines in appropriate media and conditions.

-

-

Assay Procedure:

-

Seed cells into 96-well plates at a predetermined density.

-

After allowing the cells to adhere (for adherent cell lines), treat with serial dilutions of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

Data Acquisition and Analysis:

-

Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or a luminescence-based ATP assay (e.g., CellTiter-Glo).

-

Measure the signal on a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

-

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | NSD2 Status | GI50 (µM) |

| KMS11 | Multiple Myeloma | t(4;14) | 4.89 |

| RS4;11 | Acute Lymphoblastic Leukemia | E1099K | 7.96 |

| MV4;11 | Acute Myeloid Leukemia | NSD2 WT | 10.95 |

| MM1S | Multiple Myeloma | NSD2 WT | 10.95 |

Cell Cycle Analysis

Flow cytometry was used to investigate the effect of this compound on cell cycle distribution.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment:

-

Treat cells with this compound at various concentrations or vehicle control for a defined period (e.g., 24 or 48 hours).

-

-

Sample Preparation:

-

Harvest and wash the cells.

-

Fix the cells in cold ethanol.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer to measure the DNA content of individual cells.

-

Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

In Vivo Characterization

In vivo studies are crucial to evaluate the therapeutic potential of a drug candidate. While specific in vivo data for this compound is not yet publicly available, this section outlines the standard methodologies used for such investigations.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies in animal models (e.g., mice or rats) are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Key parameters measured include bioavailability, half-life, clearance, and volume of distribution.

In Vivo Efficacy Studies

The anti-tumor efficacy of this compound would typically be evaluated in xenograft models using human cancer cell lines with NSD2 dysregulation.

Experimental Protocol: Xenograft Efficacy Study

-

Tumor Implantation:

-

Implant NSD2-dependent cancer cells (e.g., KMS11) subcutaneously or orthotopically into immunocompromised mice.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

-

-

Efficacy Assessment:

-

Monitor tumor growth over time by measuring tumor volume.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, tumors can be excised for pharmacodynamic and histological analysis.

-

Mechanism of Action and Signaling Pathways

NSD2 functions within a complex network of cellular signaling pathways. Understanding the interplay of NSD2 with these pathways is essential for elucidating the full mechanism of action of this compound.

NSD2 and the NF-κB Pathway

NSD2 has been shown to be a coactivator of the NF-κB signaling pathway. It directly interacts with NF-κB to promote the transcription of target genes involved in cell proliferation and survival, such as IL-6 and BCL2.

Figure 4. NSD2 in the NF-κB signaling pathway.

NSD2 in the DNA Damage Response

NSD2 plays a role in the DNA damage response (DDR) by methylating H4K20, which facilitates the recruitment of the DNA repair protein 53BP1 to sites of DNA double-strand breaks.

Figure 5. Role of NSD2 in the DNA damage response.

Other NSD2-Interacting Pathways

NSD2 has also been implicated in other oncogenic signaling pathways, including:

-

Wnt/β-catenin Pathway: NSD2 can interact with β-catenin and enhance the transcription of Wnt target genes.

-

STAT3 Signaling: NSD2 can methylate and activate STAT3, promoting tumor angiogenesis.

-

Epithelial-to-Mesenchymal Transition (EMT): NSD2 can promote EMT by interacting with transcription factors such as TWIST1.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the biological functions of the NSD2-PWWP1 domain and a promising starting point for the development of novel therapeutics for NSD2-driven cancers. Its high potency and selectivity make it a superior tool for dissecting the downstream consequences of inhibiting the NSD2-chromatin interaction. Future work will likely focus on further optimization of the pharmacokinetic properties of this compound to improve its in vivo efficacy and on exploring its potential in combination with other anti-cancer agents. The development of this compound underscores the therapeutic potential of targeting epigenetic reader domains in oncology.

References

Nsd2-IN-1: A Chemical Probe for the NSD2-PWWP1 Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. NSD2 specifically catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2), a mark associated with active transcription. Dysregulation of NSD2 activity, through overexpression, mutation, or translocation, is implicated in various cancers, including multiple myeloma and acute lymphoblastic leukemia, making it a compelling target for therapeutic intervention.[1][2]

This technical guide focuses on Nsd2-IN-1 and its closely related, extensively characterized analog, UNC6934, potent and selective small molecule inhibitors of the NSD2-PWWP1 domain. The PWWP domain is a "reader" module that recognizes and binds to specific histone modifications, tethering NSD2 to chromatin. By targeting this non-catalytic domain, these chemical probes offer a distinct mechanism for modulating NSD2 function compared to traditional active-site inhibitors. This guide provides a comprehensive overview of their biochemical and cellular activity, detailed experimental protocols for their characterization, and visualizations of relevant signaling pathways.

Quantitative Data

The following tables summarize the reported quantitative data for UNC6934, a well-characterized chemical probe that is structurally and functionally related to this compound. This data provides insights into its potency, selectivity, and cellular activity.

Table 1: Biochemical Activity of UNC6934

| Target | Assay | IC50 (nM) | Kd (nM) | Reference |

| NSD2-PWWP1 | AlphaScreen | 104 ± 13 | [2] | |

| Full-length NSD2 | AlphaScreen | 78 ± 29 | [1] | |

| NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 80 ± 18 | [3] | |

| NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | 91 ± 8 |

Table 2: Cellular Activity of UNC6934

| Assay | Cell Line | EC50 (µM) | Reference |

| NanoBRET (NSD2-PWWP1/H3.3 interaction) | U2OS | 1.23 ± 0.25 | |

| NanoBRET (NSD2-PWWP1/H3K36me2 nucleosome disruption) | U2OS | 1.09 ± 0.23 |

Table 3: Selectivity of UNC6934

| Target Class | Assay | Number of Targets Tested | Selectivity Profile | Reference |

| PWWP Domains | Differential Scanning Fluorimetry (DSF) | 15 | Selective for NSD2-PWWP1 over other human PWWP domains. | |

| Methyltransferases | Radiometric Assay | 33 | No significant inhibition of a panel of 33 methyltransferases, including NSD1, NSD2 (catalytic domain), and NSD3. | |

| CNS Receptors/Transporters/Ion Channels | Radioligand Binding | 90 | Minor off-target activity on the human sodium-dependent serotonin transporter (Ki = 1.4 ± 0.8 µM). |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and related compounds.

AlphaScreen Assay for NSD2-PWWP1 and Nucleosome Interaction

This assay is used to measure the ability of a compound to disrupt the interaction between the NSD2-PWWP1 domain and its histone substrate.

Materials:

-

Recombinant His-tagged NSD2-PWWP1 protein

-

Biotinylated H3K36me2 nucleosomes

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Anti-His-coated Acceptor beads (PerkinElmer)

-

Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20

-

Test compounds (e.g., this compound) dissolved in DMSO

-

384-well white opaque microplates (e.g., ProxiPlate)

Procedure:

-

Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

-

In a 384-well plate, add 5 µL of the diluted test compound or DMSO vehicle control.

-

Add 5 µL of a solution containing His-tagged NSD2-PWWP1 (final concentration ~10 nM) in Assay Buffer to each well.

-

Add 5 µL of a solution containing biotinylated H3K36me2 nucleosomes (final concentration ~10 nM) in Assay Buffer to each well.

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

Prepare a suspension of Streptavidin-coated Donor beads and Anti-His-coated Acceptor beads in Assay Buffer (final concentration ~20 µg/mL each).

-

Add 5 µL of the bead suspension to each well.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-compatible plate reader (e.g., EnVision Multilabel Reader) with excitation at 680 nm and emission at 520-620 nm.

-

Data Analysis: The AlphaScreen signal is inversely proportional to the inhibition of the protein-nucleosome interaction. Calculate IC50 values by fitting the data to a four-parameter logistic equation.

NanoBRET Assay for Cellular Target Engagement

This assay measures the displacement of a fluorescent tracer from the NSD2-PWWP1 domain in live cells, providing a quantitative measure of compound binding to its target in a cellular context.

Materials:

-

HEK293T or U2OS cells

-

Plasmid encoding NanoLuc-NSD2-PWWP1 fusion protein

-

Plasmid encoding HaloTag-Histone H3.3 fusion protein

-

Transfection reagent (e.g., FuGENE HD)

-

Opti-MEM I Reduced Serum Medium

-

NanoBRET Nano-Glo Substrate (Promega)

-

HaloTag NanoBRET 618 Ligand (Promega)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well white opaque cell culture plates

Procedure:

-

Transfection: Co-transfect cells with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids at a 1:10 ratio (donor:acceptor) using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.

-

Cell Plating: Harvest the transfected cells and resuspend in Opti-MEM. Plate the cells in a 96-well white plate at a density of 2 x 10^4 cells per well.

-

Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM. Add the diluted compound to the wells and incubate at 37°C in a 5% CO2 incubator for 2 hours.

-

Tracer Addition: Add the HaloTag NanoBRET 618 Ligand to all wells at a final concentration of 100 nM. Incubate for another 2 hours at 37°C.

-

Substrate Addition: Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions. Add the substrate to all wells.

-

Signal Measurement: Read the plate immediately on a luminometer capable of measuring dual-filtered luminescence. Measure the donor emission (460 nm) and acceptor emission (618 nm).

-

Data Analysis: Calculate the NanoBRET ratio by dividing the acceptor signal by the donor signal. The decrease in the BRET ratio is proportional to the displacement of the tracer by the test compound. Determine the IC50 value by plotting the BRET ratio against the compound concentration and fitting the data to a dose-response curve.

NSD2 Chemiluminescent Activity Assay

This assay measures the enzymatic activity of NSD2 by detecting the methylation of a histone substrate.

Materials:

-

Recombinant NSD2 enzyme

-

Histone H3 substrate (e.g., biotinylated H3 peptide or full-length histone H3)

-

S-adenosyl-L-methionine (SAM)

-

Anti-H3K36me2 primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent HRP substrate

-

Assay Buffer: 50 mM Tris-HCl pH 8.8, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20

-

Wash Buffer (TBST): 1x TBS with 0.05% Tween-20

-

Blocking Buffer: TBST with 5% non-fat dry milk

-

96-well high-binding microplate

Procedure:

-

Coat a 96-well plate with the histone H3 substrate overnight at 4°C. Wash the plate three times with Wash Buffer.

-

Block the plate with Blocking Buffer for 1 hour at room temperature. Wash three times with Wash Buffer.

-

Prepare a reaction mixture containing Assay Buffer, SAM (e.g., 10 µM), and the test compound at various concentrations.

-

Add the reaction mixture to the wells of the plate.

-

Initiate the reaction by adding the NSD2 enzyme (e.g., 50 ng/well).

-

Incubate the plate at 30°C for 1-2 hours.

-

Wash the plate three times with Wash Buffer.

-

Add the anti-H3K36me2 primary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add the HRP-conjugated secondary antibody diluted in Blocking Buffer and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

-

Data Analysis: The luminescence signal is proportional to the NSD2 activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

NSD2 in NF-κB Signaling

NSD2 has been identified as a key coactivator of the NF-κB signaling pathway. It directly interacts with NF-κB and is recruited to the promoters of NF-κB target genes. This recruitment leads to increased H3K36me2 at these promoters, facilitating the recruitment of other coactivators like p300, leading to histone hyperacetylation and transcriptional activation of genes involved in cell proliferation, survival, and inflammation.

NSD2 in DNA Damage Response

NSD2 plays a multifaceted role in the DNA damage response (DDR). Upon DNA double-strand breaks (DSBs), NSD2 is recruited to the damage sites. It contributes to the repair process by methylating H4K20, which facilitates the recruitment of the DNA repair protein 53BP1. Additionally, NSD2 can methylate non-histone proteins like PTEN, which is then recognized by 53BP1 and recruited to the damage site to participate in DNA repair.

Experimental Workflow for NSD2 Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and characterization of NSD2 inhibitors.

Conclusion

This compound and its analog UNC6934 are valuable chemical probes for studying the biological functions of the NSD2-PWWP1 domain. Their high potency and selectivity make them excellent tools for dissecting the role of NSD2 in various cellular processes and for validating the PWWP1 domain as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into NSD2 and the development of novel therapeutic strategies targeting this important epigenetic regulator. As our understanding of the NSD2-mediated signaling network expands, these chemical probes will continue to be indispensable for advancing the field.

References

An In-depth Technical Guide on the Biological Activity of Nsd2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nsd2-IN-1, also identified as compound 38 in the scientific literature, is a potent and highly selective small molecule inhibitor of the NSD2 (Nuclear Receptor Binding SET Domain Protein 2) PWWP1 domain. NSD2, a histone methyltransferase, is a critical regulator of chromatin structure and gene expression, and its aberrant activity is implicated in the pathogenesis of various cancers, including multiple myeloma and acute lymphoblastic leukemia. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and relevant biological pathways.

Mechanism of Action

This compound exerts its biological effects by specifically targeting the PWWP1 domain of NSD2. The PWWP domain is a "reader" module that recognizes and binds to specific histone modifications, thereby recruiting the NSD2 enzyme to particular chromatin regions. By inhibiting the NSD2-PWWP1 domain, this compound disrupts the localization and function of NSD2, leading to altered gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.

Quantitative Biological Activity

The biological activity of this compound has been characterized through a series of in vitro biochemical and cell-based assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Biochemical Activity of this compound

| Target Domain | Assay Type | IC50 (μM) | Reference |

| NSD2-PWWP1 | Biochemical Assay | 0.11 | [1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| MV4;11 | Acute Myeloid Leukemia | 2.23 | [1] |

| RS4;11 | Acute Lymphoblastic Leukemia | 6.30 | [1] |

| KMS11 | Multiple Myeloma | 8.43 | [1] |

| MM1S | Multiple Myeloma | 10.95 |

Table 3: Effect of this compound on NSD2 Target Gene Expression

The treatment of cancer cell lines with this compound has been shown to downregulate the expression of several oncogenic genes that are targets of NSD2.

| Gene | Cell Line(s) | Effect | Reference |

| PAK1 | MV4;11, KMS11 | Downregulation | |

| RRAS2 | MV4;11, KMS11 | Downregulation | |

| TGFA | MV4;11, KMS11 | Downregulation | |

| TEMEL2 | MV4;11, KMS11 | Downregulation | |

| NCAM1 | MV4;11, KMS11 | Downregulation |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on the descriptions in the primary literature.

Cell Proliferation Assay (CCK-8 Assay)

-

Cell Seeding: Cancer cell lines (MV4;11, RS4;11, KMS11, and MM1S) were seeded into 96-well plates at an appropriate density.

-

Compound Treatment: Cells were treated with a gradient of concentrations of this compound for 6 days.

-

Cell Viability Measurement: After the incubation period, the inhibitory rate of cell proliferation was measured using a Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Apoptosis and Cell Cycle Analysis

-

Cell Treatment: KMS11 and MV4;11 cells were treated with varying concentrations of this compound.

-

Cell Harvesting and Staining: Following treatment, cells were harvested and prepared for flow cytometry. For apoptosis analysis, cells were stained with Annexin V and propidium iodide (PI). For cell cycle analysis, cells were fixed and stained with PI to determine DNA content.

-

Flow Cytometry: Stained cells were analyzed using a flow cytometer to quantify the percentage of apoptotic cells and the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Gene Expression Analysis (qRT-PCR)

-

Cell Treatment and RNA Extraction: MV4;11 and KMS11 cells were treated with different concentrations of this compound for 3 days. Total RNA was then extracted from the cells.

-

cDNA Synthesis: The extracted RNA was reverse-transcribed into complementary DNA (cDNA).

-

Quantitative Real-Time PCR (qRT-PCR): The expression levels of NSD2 target genes (PAK1, RRAS2, TGFA, TEMEL2, NCAM1) were quantified by qRT-PCR using gene-specific primers.

-

Data Analysis: The relative gene expression was normalized to a housekeeping gene, and the fold change in expression upon treatment with this compound was calculated.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.

Caption: Mechanism of this compound action.

Caption: Workflow for Cell Proliferation Assay.

Caption: NSD2-PWWP1 signaling and the effect of this compound.

References

An In-depth Technical Guide on the Core Principles of Nsd2 Inhibition and Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, there is no publicly accessible scientific literature detailing the specific quantitative effects, experimental protocols, or signaling pathways for a compound designated "Nsd2-IN-1". Therefore, this technical guide will focus on the well-documented effects of a potent and selective small molecule inhibitor of NSD2, referred to as compound 3 in a recent study, which has been shown to induce S-phase cell cycle arrest. The principles, protocols, and pathways described herein are representative of the effects of catalytic inhibition of NSD2.

Introduction to NSD2 and Its Role in Cell Cycle Progression

Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine 36 (H3K36me2). This epigenetic modification is generally associated with active gene transcription.[1] In numerous cancers, NSD2 is overexpressed or harbors gain-of-function mutations, leading to aberrant H3K36me2 levels and the subsequent activation of oncogenic gene expression programs.[1] These target genes often include critical regulators of the cell cycle, and their dysregulation contributes to uncontrolled cell proliferation.[2][3][4] Consequently, the inhibition of NSD2's catalytic activity presents a promising therapeutic strategy to halt the proliferation of cancer cells by inducing cell cycle arrest.

Quantitative Data on NSD2 Inhibition

The following table summarizes the in vitro inhibitory activity of compound 3 , a selective NSD2/NSD3 inhibitor. This compound has been demonstrated to suppress the proliferation of non-small cell lung cancer (NSCLC) cells and induce S-phase cell cycle arrest.

| Compound | Target | IC50 (μM) | Cell Lines | Effect |

| Compound 3 | NSD2-SET | 0.81 | H460, H1299 (NSCLC) | S-phase cell cycle arrest, Apoptosis |

| NSD3-SET | 0.84 |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Data extracted from a study on novel NSD inhibitors.

Signaling Pathways in Nsd2-Mediated Cell Cycle Control

NSD2 promotes cell cycle progression by methylating H3K36 at the gene bodies of key cell cycle regulators, leading to their transcriptional activation. Inhibition of NSD2 reverses this process, leading to a downregulation of these critical proteins and subsequent cell cycle arrest. The observed S-phase arrest with compound 3 suggests a critical role for NSD2 in regulating the G1/S transition and S-phase progression.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is a general method for assessing the effect of an NSD2 inhibitor on cancer cell proliferation using a resazurin-based assay.

-

Cell Culture: Culture non-small cell lung cancer cell lines (e.g., H460, H1299) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.